molecular formula C13H12N2O2 B1329910 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 5966-19-8

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No. B1329910
CAS RN: 5966-19-8
M. Wt: 228.25 g/mol
InChI Key: ZLMNETCOHNPJOE-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that features both pyridine and benzoic acid functionalities. It is a derivative of benzoic acid where the amino group is substituted with a pyridin-3-ylmethyl moiety. This structure suggests potential applications in coordination chemistry and materials science due to the presence of nitrogen atoms that can act as coordination sites.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or solvothermal methods. For instance, a similar compound, 4-(pyridin-4-yl)benzoic acid, was synthesized using solvothermal methods to create metal-coordination networks . Another related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods could potentially be adapted for the synthesis of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid often features planar arrangements due to the conjugated π system, as seen in the crystal structures of related compounds . The presence of pyridine and benzoic acid moieties can lead to interesting photophysical properties and the potential for hydrogen bonding, which can influence the compound's supramolecular assembly .

Chemical Reactions Analysis

Compounds with pyridine and benzoic acid functionalities can participate in various chemical reactions. For example, they can form coordination polymers with metals, as demonstrated by the synthesis of novel complexes derived from a related ligand, 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid . These reactions are typically governed by the coordination preferences of the metal ions and the ligand's ability to bridge between metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid suggest that substituting the pyridine ring with different groups can lead to materials with responsive properties . Additionally, the antimicrobial activity and molecular docking studies of related compounds indicate potential biological applications . The luminescence properties of coordination polymers containing pyridine-substituted ligands also suggest that 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid could exhibit interesting optical properties .

Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

Research by Lemmerer and Bourne (2012) discusses the hydrogen bonding in a co-crystal involving a derivative of benzoic acid. In this structure, the molecules assemble into chains via hydrogen bonds, forming extended ribbons. This research highlights the potential for 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid derivatives to engage in significant hydrogen bonding interactions, which could be relevant in crystal engineering and design of molecular materials (Lemmerer & Bourne, 2012).

Photophysical Properties

Srivastava et al. (2017) describe pyridyl substituted benzamides with luminescent properties and multi-stimuli-responsive behaviors. The presence of pyridyl groups, similar to those in 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, suggests potential applications in luminescent materials and responsive systems (Srivastava et al., 2017).

Coordination Chemistry

Woodburn et al. (2010) explored complexes formed with a compound similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid. Their findings on the coordination behavior and spectroscopic properties suggest potential applications in coordination chemistry and metal-ligand interaction studies (Woodburn et al., 2010).

Corrosion Inhibition

Ji et al. (2016) synthesized a Schiff base derivative related to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, demonstrating its effectiveness as a corrosion inhibitor. This suggests potential applications in materials science, specifically in the development of corrosion-resistant coatings (Ji et al., 2016).

Fluorescent Sensors and Biological Imaging

Nolan et al. (2006) report on fluorescein-based dyes containing pyridyl-amine-pyrrole groups, demonstrating their use as fluorescent sensors and for biological imaging. The structural similarity to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid suggests potential applications in developing fluorescent probes for biological systems (Nolan et al., 2006).

Solar Cell Applications

Zhang and Wang (2018) investigated a molecule structurally similar to 4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid for potential use in solar cells. They emphasize the molecule's unique adsorption properties on TiO2 and perovskite surfaces, suggesting its applicability in photovoltaic technologies (Zhang & Wang, 2018).

properties

IUPAC Name

4-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMNETCOHNPJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208340
Record name 4-((3-Pyridinylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

CAS RN

5966-19-8
Record name 4-((3-Pyridinylmethyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((3-Pyridinylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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